4-Ethyl-3-methylaniline hydrochloride

Description

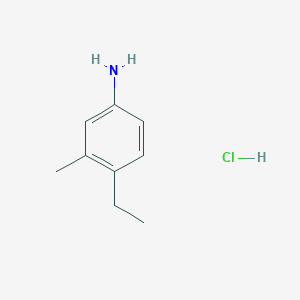

4-Ethyl-3-methylaniline hydrochloride (CAS 1427379-96-1) is an aromatic amine hydrochloride derivative with the molecular formula C₉H₁₄ClN and a molecular weight of 171.67 g/mol . Structurally, it features an aniline backbone substituted with an ethyl group at the para position (C4) and a methyl group at the meta position (C3) (Fig. 1). The hydrochloride salt form enhances its stability and solubility in polar solvents.

Propriétés

IUPAC Name |

4-ethyl-3-methylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N.ClH/c1-3-8-4-5-9(10)6-7(8)2;/h4-6H,3,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMFHLXLCOGDOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)N)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nitration Step

- The starting material is generally a substituted aromatic compound such as ethylmethylbenzene derivatives.

- Nitration is conducted using dilute nitric acid with a dispersing agent to control particle size and reaction uniformity.

- Reaction conditions are typically maintained at 55–70 °C for 5–6 hours to ensure high conversion.

- Use of alkyl naphthalene sulfonic acid as a dispersing agent has been shown to reduce particle size of the nitration product and minimize catalyst poisoning during subsequent hydrogenation, improving overall yield and purity.

Reduction (Hydrogenation) Step

- The nitration product (nitro-substituted intermediate) is subjected to catalytic hydrogenation.

- Catalysts such as copper on Raney nickel (Cu/Raney Ni) are employed under hydrogen pressure (1.5–2.0 MPa) at 70 °C for 2–3 hours.

- After hydrogenation, the reaction mixture is heated to 140–180 °C for about 10 hours to complete the conversion to the amine.

- This step yields the free aromatic amine with purity exceeding 92% and yields of 80–85%.

Formation of Hydrochloride Salt

- The free amine is then reacted with hydrochloric acid to form the hydrochloride salt.

- This step is usually performed by adding concentrated hydrochloric acid to the amine solution, followed by crystallization.

- The resulting 4-ethyl-3-methylaniline hydrochloride typically exhibits high purity and well-defined melting points.

| Step | Reagents/Conditions | Description | Outcome |

|---|---|---|---|

| 1. Nitration | Piperonyl cyclonene, dilute nitric acid (20–25%), alkyl naphthalene sulfonic acid (1–2 wt%) | Reaction at 60–65 °C with stirring for 5–6 hours | Nitration product (nitro derivative), yellow fine powder, yield ~97% |

| 2. Hydrogenation | Nitro product, Cu/Raney Ni catalyst, absolute ethanol, H2 pressure 1.5–2.0 MPa, 70 °C for 2–3 hours | Followed by heating at 140–180 °C for 10 hours | Free amine with >92% purity, 80–85% yield |

| 3. Hydrochloride formation | Free amine, concentrated HCl | Salt formation by acid addition and crystallization | This compound, high purity |

- The use of alkyl naphthalene sulfonic acid as a dispersing agent in nitration significantly improves particle size control and reduces residual nitric acid, which otherwise poisons catalysts during hydrogenation.

- The catalytic hydrogenation conditions (temperature, pressure, catalyst type) are optimized to maximize conversion and minimize side reactions.

- The hydrochloride salt formation under controlled acid addition ensures high purity and crystalline product suitable for industrial applications.

- Purity levels exceeding 92% for the amine intermediate and over 99% for the hydrochloride salt have been reported.

- Yields for the overall process range from 80–90%, demonstrating industrial feasibility.

- Alternative methods for related aromatic amine hydrochlorides involve reductive amination or hydrogenation under high pressure; however, these often require complex equipment and pose safety challenges.

- The described nitration-hydrogenation approach offers a safer, scalable, and economically viable route.

- The methodology aligns with green chemistry principles by optimizing reaction conditions and minimizing hazardous by-products.

The preparation of this compound is effectively achieved through a three-step process involving controlled nitration with dispersing agents, catalytic hydrogenation under moderate pressure and temperature, followed by hydrochloride salt formation. This method yields high purity products with good overall yields, suitable for industrial scale-up. The use of specific dispersing agents and catalyst systems is critical to optimizing the process efficiency and product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Ethyl-3-methylaniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can further modify the amine group.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic ring .

Applications De Recherche Scientifique

Organic Synthesis

4-Ethyl-3-methylaniline hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds, including:

- Dyes and Pigments : It is utilized in the production of synthetic dyes, where it undergoes reactions such as condensation, oxidation, and electrophilic aromatic substitution to yield diverse colorants with specific properties.

- Pharmaceuticals : This compound plays a role in synthesizing bioactive compounds, particularly in drug development processes. It is involved in methylation reactions that produce pharmaceutical intermediates .

Agricultural Chemistry

The compound is also significant in agricultural applications:

- Pesticides : It acts as a precursor for the synthesis of herbicides such as metolachlor and acetochlor. These pesticides are effective in controlling weed growth, thereby enhancing crop yields .

Biochemical Research

In biological studies, this compound is employed to explore enzyme interactions and biochemical pathways:

- Enzyme Studies : The compound can serve as a substrate in various enzyme assays, aiding in the understanding of enzyme kinetics and mechanisms.

Industrial Applications

The compound finds use in the production of specialty chemicals:

- Polymers and Resins : It is utilized in creating industrial chemicals, contributing to the formulation of polymers that have specific properties tailored for various applications.

Mécanisme D'action

The mechanism of action of 4-ethyl-3-methylaniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact mechanism depends on the context of its use, such as in drug development or biochemical research .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical properties of 4-ethyl-3-methylaniline hydrochloride and its analogs:

Key Observations:

- Electron-Withdrawing Groups (e.g., chloro, methoxy): Increase polarity and reactivity, favoring participation in nucleophilic reactions .

- Positional Isomerism :

- Chloro and methyl groups at C2/C4 (e.g., 4-chloro-2-methylaniline HCl) exhibit steric hindrance distinct from the C3/C4 substitution pattern in 4-ethyl-3-methylaniline HCl, impacting crystal packing and melting points .

Activité Biologique

4-Ethyl-3-methylaniline hydrochloride is an organic compound that has garnered attention for its diverse biological activities. This article reviews its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₉H₁₂ClN

- Molecular Weight : Approximately 173.65 g/mol

- Structure : The compound features an aniline structure with ethyl and methyl substituents.

1. Antimicrobial Properties

Research indicates that many aniline derivatives exhibit significant antimicrobial activity. This compound is being investigated for its potential antibacterial and antifungal properties. Studies have shown that compounds with similar structures often demonstrate effectiveness against various pathogens, suggesting a promising avenue for further exploration in this area .

2. Cytotoxicity and Antiproliferative Effects

Preliminary studies have indicated that this compound may possess cytotoxic properties. For instance, it has been evaluated alongside other compounds in assays targeting cancer cell lines. The compound's structure suggests potential interactions with cellular targets that could inhibit cell proliferation:

| Compound | IC₅₀ (µM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| 4-Ethyl-3-methylaniline | TBD | MCF-7 (breast cancer) | Tubulin polymerization disruption |

| Similar Aniline Derivative | 52 | MCF-7 (breast cancer) | Induction of apoptosis |

The IC₅₀ value for this compound is yet to be determined, but comparisons with structurally similar compounds indicate potential for significant antiproliferative effects .

The mechanism of action involves the interaction with specific molecular targets such as enzymes or receptors, altering their activity. This can lead to various biological effects, including:

- Cell Cycle Arrest : Evidence suggests that compounds in this class may induce G2/M phase arrest in cancer cells, leading to apoptosis .

- Tubulin Interaction : Similar compounds have been shown to disrupt microtubule formation, which is crucial for cell division .

Case Study 1: Antitumor Activity

In a study evaluating the antiproliferative effects of various aniline derivatives on MCF-7 breast cancer cells, this compound was included in a panel of tested compounds. Although specific results for this compound were not reported, the overall findings indicated that structurally related compounds exhibited promising activity against tumor cells through mechanisms involving cell cycle disruption and apoptosis induction .

Case Study 2: Antimicrobial Evaluation

A comparative study assessed the antimicrobial efficacy of several aniline derivatives against bacterial strains. While direct data on this compound was limited, its structural analogs showed significant antibacterial activity, suggesting potential effectiveness for this compound as well .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.